Enmetazobactam

Descripción general

Descripción

Enmetazobactam es un inhibidor de beta-lactamasas de espectro extendido de sulfona de ácido penicilánico. Se utiliza en combinación con cefepime para tratar infecciones complejas del tracto urinario, incluida la pielonefritis, causadas por microorganismos susceptibles designados . This compound es particularmente eficaz contra las bacterias productoras de beta-lactamasas de espectro extendido, que presentan desafíos significativos en el tratamiento de infecciones graves .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Enmetazobactam se sintetiza a través de una serie de reacciones químicas que involucran derivados del ácido penicilánico. Los pasos clave incluyen la formación del núcleo de sulfona de ácido penicilánico y modificaciones posteriores para introducir la porción triazolium. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, temperaturas controladas y catalizadores específicos para asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El proceso incluye medidas rigurosas de control de calidad para garantizar que el producto final cumpla con las normas reglamentarias. La producción se lleva a cabo en instalaciones especializadas equipadas con tecnología avanzada para manejar las complejas reacciones químicas involucradas .

Análisis De Reacciones Químicas

Mechanism of Acylation and Acyl-Enzyme Complex Formation

Enmetazobactam inhibits SBLs via nucleophilic attack by the catalytic serine residue (e.g., Ser64 in AmpC), forming a covalent acyl-enzyme complex (AEC). Key observations include:

-

Mass spectrometry (MS) : A +314-Da mass increment corresponds to the intact this compound-derived AEC (Fig. 2, intermediate 5 ) .

-

X-ray crystallography : The AEC adopts a trans-enamine configuration (PDB: 6T35) with continuous electron density from Ser64, indicating hydrolytic stability (Fig. 4) .

-

Hydrolysis kinetics : AmpC exhibits slow AEC dissociation (half-life: 803 ± 2 min) compared to TEM-116 (4 min) and OXA-10 (11 min) .

Stability and Fragmentation Under Analytical Conditions

The detection of this compound-derived species depends on experimental conditions:

Formation of Lysinoalanine Cross-Link

Prolonged incubation (>18 h) with excess this compound induces irreversible enzyme modifications:

-

Dehydration : Ser70 (in CTX-M-15) undergoes dehydration to dehydroalanine (9 ) .

-

Cross-linking : Dehydroalanine reacts with Lys73 to form a lysinoalanine cross-link, epimerizing Ser70 to a D-amino acid (PDB: 6Z7H) .

-

Biological impact : This modification irreversibly inactivates β-lactamases, preventing antibiotic hydrolysis .

Comparative Reactivity with Other Penam Sulfones

This compound shows differentiated behavior compared to tazobactam and sulbactam:

| Parameter | This compound | Tazobactam | Sulbactam |

|---|---|---|---|

| Partition ratio (OXA-10) | 1,700 | 160 | 5,300 |

| Inactivation rate (AmpC, M⁻¹s⁻¹) | 4.1 ± 0.5 | 7.6 ± 0.6 | 4.9 ± 0.3 |

| Cross-link formation | Yes (CTX-M-15) | Yes (CTX-M-15) | Minimal |

Partition ratio = (hydrolysis rate)/(inactivation rate); higher values indicate less efficient inhibition .

Structural Insights from Crystallography

Aplicaciones Científicas De Investigación

Treatment of Complicated Urinary Tract Infections (cUTIs)

Enmetazobactam has received FDA approval for treating cUTIs in adults. It was evaluated in a global phase 3 clinical trial that demonstrated its non-inferiority and even superiority compared to piperacillin-tazobactam in achieving clinical cure and microbiological eradication .

Key Findings:

- Efficacy: In the phase 3 trial involving 1,041 patients, cefepime/enmetazobactam achieved a treatment success rate of 79.1%, significantly higher than the 58.9% success rate for piperacillin/tazobactam .

- Safety Profile: The safety profile of this compound is comparable to existing treatments, with most adverse events being mild to moderate .

Comparative Efficacy

A comparative analysis of this compound with other β-lactam/β-lactamase inhibitor combinations highlights its superior activity against resistant strains.

| Drug Combination | Clinical Efficacy (%) | MIC50 (μg/ml) | MIC90 (μg/ml) |

|---|---|---|---|

| Cefepime/Enmetazobactam | 79.1 | 0.7 | 2.0 |

| Piperacillin/Tazobactam | 58.9 | Not specified | Not specified |

Case Study 1: Phase 3 Clinical Trial

In a randomized double-blind trial across multiple sites, patients diagnosed with cUTIs were treated with either cefepime/enmetazobactam or piperacillin/tazobactam. The results indicated not only non-inferiority but also superiority in clinical outcomes for the cefepime/enmetazobactam group .

Case Study 2: Pharmacokinetic Studies

Population pharmacokinetic models have been developed to assess the behavior of this compound in patients with cUTIs. These studies provide insights into dosing regimens and expected plasma concentrations, aiding in optimizing treatment protocols .

Mecanismo De Acción

Enmetazobactam ejerce sus efectos inhibiendo las beta-lactamasas de espectro extendido, que son enzimas producidas por las bacterias para hidrolizar los antibióticos beta-lactámicos. El compuesto forma un complejo estable de acil-enzima con la beta-lactamasa, evitando que la enzima degrade el antibiótico. Esta acción protege al antibiótico de la inactivación y le permite ejercer sus efectos antibacterianos .

Compuestos similares:

- Clavulanato

- Sulbactam

- Tazobactam

- Avibactam

- Vaborbactam

- Relebactam

Comparación: this compound es único en su capacidad de inhibir una amplia gama de beta-lactamasas, incluidas las que son resistentes a otros inhibidores. A diferencia de tazobactam y sulbactam, this compound no sufre una fragmentación significativa del andamiaje, lo que lo hace más estable y eficaz . Además, this compound, cuando se combina con cefepime, muestra una actividad mejorada contra Enterobacterales productores de beta-lactamasas de espectro extendido, lo que lo convierte en una opción valiosa para tratar infecciones causadas por bacterias multirresistentes .

Comparación Con Compuestos Similares

- Clavulanate

- Sulbactam

- Tazobactam

- Avibactam

- Vaborbactam

- Relebactam

Comparison: Enmetazobactam is unique in its ability to inhibit a broad range of beta-lactamases, including those that are resistant to other inhibitors. Unlike tazobactam and sulbactam, this compound does not undergo substantial scaffold fragmentation, making it more stable and effective . Additionally, this compound, when combined with cefepime, shows enhanced activity against extended-spectrum beta-lactamase-producing Enterobacterales, making it a valuable option for treating infections caused by multi-drug-resistant bacteria .

Actividad Biológica

Enmetazobactam, a novel β-lactamase inhibitor, has garnered attention for its ability to restore the efficacy of cefepime against resistant gram-negative pathogens. This compound is particularly relevant in the context of increasing antibiotic resistance, as it demonstrates significant biological activity against various multidrug-resistant bacteria.

This compound functions by inhibiting a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and serine β-lactamases (SBLs), without being hydrolyzed itself. This allows it to effectively restore the activity of cefepime, a fourth-generation cephalosporin, against β-lactamase-producing strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .

Efficacy Against Resistant Strains

Recent studies have shown that the combination of cefepime and this compound exhibits superior in vitro activity against carbapenem-resistant Enterobacterales (CRE) and other resistant strains compared to other β-lactam/β-lactamase inhibitor combinations. For instance, in a study evaluating susceptibility rates, cefepime-enmetazobactam demonstrated a susceptibility rate of 66.9% against CRE non-EPC and KPC strains, which is comparable to other combinations like ceftazidime-avibactam .

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MICs for cefepime-enmetazobactam against various pathogens:

| Pathogen | MIC (μg/ml) | % Susceptible |

|---|---|---|

| E. coli (ESBL producers) | ≤0.25 | 96.3 |

| K. pneumoniae (ESBL producers) | ≤0.5 | 95.6 |

| Pseudomonas aeruginosa | >16 | 12.1 |

These findings indicate that this compound significantly enhances the activity of cefepime against ESBL-producing isolates while showing limited efficacy against certain other pathogens like Pseudomonas aeruginosa .

Phase 3 Trials

A pivotal phase 3 clinical trial compared cefepime/enmetazobactam with piperacillin/tazobactam in patients with complicated urinary tract infections (UTIs) and acute pyelonephritis. The results indicated that 79.1% of patients treated with cefepime/enmetazobactam achieved clinical cure and microbiological eradication, significantly higher than the 58.9% success rate observed with piperacillin/tazobactam .

Key Findings from the Trial:

- Study Population : 1041 patients randomized.

- Efficacy : Cefepime/enmetazobactam met both noninferiority and superiority criteria.

- Adverse Events : Treatment-emergent adverse events were reported in 50% of patients receiving cefepime/enmetazobactam, mostly mild to moderate in severity .

Case Studies

In a case study involving a patient with a severe infection caused by an ESBL-producing strain, treatment with cefepime/enmetazobactam resulted in rapid clinical improvement and microbiological eradication within days, highlighting its potential as an effective treatment option for resistant infections .

Propiedades

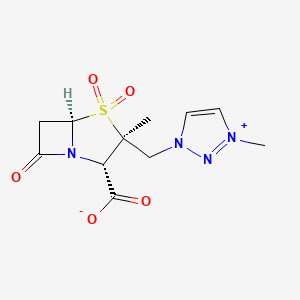

IUPAC Name |

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZITXBUTWITPT-YWVKMMECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001404-83-6 | |

| Record name | AAI-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMETAZOBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.